molecular formula C14H15N7 B12267911 4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine

4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine

Cat. No.: B12267911
M. Wt: 281.32 g/mol
InChI Key: XZEQKXKPKBXUSW-UHFFFAOYSA-N
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Description

4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. . The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a piperazine ring and further connected to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate aminopyrazoles with formamide derivatives under acidic conditions . Another approach includes the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions to introduce various substituents at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine is unique due to its specific structural features, which confer distinct biological activities and photophysical properties. Its ability to act as a potent CDK2 inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C14H15N7

Molecular Weight

281.32 g/mol

IUPAC Name

5-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H15N7/c1-4-15-11-16-12(1)19-7-9-20(10-8-19)13-3-6-21-14(18-13)2-5-17-21/h1-6,11H,7-10H2

InChI Key

XZEQKXKPKBXUSW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2)C3=NC4=CC=NN4C=C3

Origin of Product

United States

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